molecular formula C11H20N2O2S B13189576 4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione

4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione

Katalognummer: B13189576
Molekulargewicht: 244.36 g/mol
InChI-Schlüssel: HVPFQMYWXBPTCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiomorpholine ring, and an ethenyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione typically involves multi-step organic reactionsThe thiomorpholine ring is then formed via a cyclization reaction involving sulfur-containing reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiomorpholine ring may modulate enzyme activity. These interactions can influence various biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its combination of a piperidine ring, a thiomorpholine ring, and an ethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H20N2O2S

Molekulargewicht

244.36 g/mol

IUPAC-Name

4-(4-ethenylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C11H20N2O2S/c1-2-11(3-5-12-6-4-11)13-7-9-16(14,15)10-8-13/h2,12H,1,3-10H2

InChI-Schlüssel

HVPFQMYWXBPTCY-UHFFFAOYSA-N

Kanonische SMILES

C=CC1(CCNCC1)N2CCS(=O)(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.